molecular formula C8H16N2O B3099081 1-Methyl-3-(methylamino)azepan-2-one CAS No. 1350558-22-3

1-Methyl-3-(methylamino)azepan-2-one

Cat. No.: B3099081
CAS No.: 1350558-22-3
M. Wt: 156.23 g/mol
InChI Key: WJNPOPAPCCXDLU-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylamino)azepan-2-one is a seven-membered azepanone derivative featuring a lactam (cyclic amide) backbone with a methyl group at position 1 and a methylamino substituent at position 2. Its hydrochloride salt (CAS 2059940-37-1) has a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . The compound is primarily used as a pharmaceutical intermediate, as indicated by its availability from global suppliers in China and India . Structural analogs of this compound often share the azepanone core but differ in substituents, functional groups, or ring modifications, leading to variations in physicochemical properties and applications.

Properties

IUPAC Name

1-methyl-3-(methylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-7-5-3-4-6-10(2)8(7)11/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPOPAPCCXDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Methyl-3-(methylamino)azepan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions and achieve desired products .

Scientific Research Applications

1-Methyl-3-(methylamino)azepan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with NMDA receptors.

    Medicine: Research focuses on its potential therapeutic applications, including its use in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylamino)azepan-2-one involves its interaction with NMDA receptors. As a non-competitive antagonist, it binds to a site on the receptor distinct from the neurotransmitter binding site, inhibiting the receptor’s activity. This modulation of NMDA receptor activity can affect various neural pathways and has implications for neurological research and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methyl-3-(methylamino)azepan-2-one with key analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Applications
1-Methyl-3-(methylamino)azepan-2-one Azepanone (7-membered) 1-Me, 3-(MeNH) C₇H₁₄N₂O Pharmaceutical intermediate
1-Methyl-2-azepanone Azepanone 1-Me, 2-keto C₇H₁₃NO Solvent, organic synthesis
1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one Azepanone + cyclohexenyl 1-Me, 3-(3-oxocyclohexenyl) C₁₂H₁₇NO₂ Potential bioactive intermediate
1-(Dimethylamino)-2-methylpentan-3-one Linear ketone 2-Me, 3-keto, 1-(Me₂N) C₈H₁₇NO Industrial solvent, limited toxicity
3-Methylmethcathinone (3-MMC) Propanone 2-(MeNH), 1-(3-Me-phenyl) C₁₁H₁₅NO Stimulant, psychoactive
Methylclonazepam Benzodiazepine 1-Me, 7-NO₂, 2-Cl-aryl C₁₆H₁₂ClN₃O₃ Anxiolytic, anticonvulsant

Key Differences and Implications

Ring Size and Saturation: The azepanone core (7-membered) in 1-Methyl-3-(methylamino)azepan-2-one contrasts with the 6-membered benzodiazepine ring in Methylclonazepam. Larger rings like azepanones may exhibit greater conformational flexibility, influencing binding affinity in pharmaceutical contexts . Saturation: The fully saturated azepanone ring enhances stability compared to the partially unsaturated cyclohexenyl derivative in 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one, which may increase reactivity .

The dimethylamino group in 1-(Dimethylamino)-2-methylpentan-3-one reduces hydrogen-bonding capacity, leading to lower polarity and different industrial applications (e.g., as a solvent) .

Pharmacological Activity: 3-MMC (a cathinone derivative) shares a ketone and methylamino group but incorporates an aromatic ring, conferring stimulant effects via monoamine reuptake inhibition. This contrasts with the azepanone-based target compound, which lacks aromaticity and likely has distinct biological targets . Methylclonazepam’s nitro and chloro substituents on the benzodiazepine ring enable GABA receptor modulation, a mechanism absent in non-aromatic azepanones .

Salt Forms and Stability: The hydrochloride salt of 1-Methyl-3-(methylamino)azepan-2-one enhances water solubility and stability, making it suitable for pharmaceutical formulations. In contrast, neutral analogs like 1-Methyl-2-azepanone are more volatile and suited for non-polar environments .

Biological Activity

1-Methyl-3-(methylamino)azepan-2-one is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Methyl-3-(methylamino)azepan-2-one is classified as an azepanone, characterized by a seven-membered cyclic amide structure. The presence of both methyl and methylamino groups contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activity of 1-Methyl-3-(methylamino)azepan-2-one has been explored in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.

The compound is believed to interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake. This interaction may affect signaling pathways associated with mood regulation, cognition, and other neurological functions.

Antimicrobial Activity

Recent studies have indicated that 1-Methyl-3-(methylamino)azepan-2-one exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.025 mg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Neuropharmacological Effects

In neuropharmacological studies, 1-Methyl-3-(methylamino)azepan-2-one has shown promise in modulating neurotransmitter systems:

  • Dopaminergic Activity : The compound has been observed to enhance dopamine release in vitro, which may have implications for treating disorders such as depression or schizophrenia.
  • Serotonergic Activity : Preliminary findings suggest potential interactions with serotonin receptors, indicating possible antidepressant effects .

Case Studies

Several case studies have documented the effects of 1-Methyl-3-(methylamino)azepan-2-one in animal models:

  • Study on Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.
  • Cognitive Function Assessment : Another study assessed cognitive performance following treatment with the compound, showing improvements in memory retention tasks compared to control groups.

Q & A

Q. What established synthetic pathways are used for 1-Methyl-3-(methylamino)azepan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves ring-closing reactions or functional group transformations. For example, azepan-2-one derivatives are often synthesized via cyclization of amino acid precursors or lactamization of linear amines. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (25–80°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products. Reaction optimization should employ factorial design to assess interactions between variables (e.g., temperature × catalyst loading) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-Methyl-3-(methylamino)azepan-2-one?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure using SHELX software (SHELXL for refinement) to analyze bond lengths, angles, and unit cell parameters (e.g., monoclinic P21/c space group, β = 95.33°) .
  • Spectroscopy :
    • NMR : Assign peaks using ¹H/¹³C DEPT and HSQC to confirm methylamino and lactam groups.
    • IR : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
    • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
      Cross-validate data to minimize interpretation errors .

Q. What theoretical frameworks guide experimental design for studying this compound’s reactivity?

Methodological Answer: Link research to conceptual frameworks such as:

  • Lactam ring stability : Apply strain theory to predict ring-opening reactions under acidic/basic conditions.
  • Nucleophilic substitution : Use frontier molecular orbital (FMO) theory to model methylamino group reactivity.
    Design experiments iteratively, aligning hypotheses with spectroscopic/crystallographic validation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

Methodological Answer:

  • Triangulate methods : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental data. Adjust basis sets or solvent models (e.g., PCM for polar solvents) to improve accuracy.
  • Re-examine assumptions : Verify protonation states or tautomeric forms (e.g., lactam vs. enol tautomers).
  • Dynamic effects : Incorporate molecular dynamics simulations to account for conformational flexibility in solution .

Q. What strategies optimize reaction conditions for synthesizing this compound under varying catalytic environments?

Methodological Answer:

  • Design of Experiments (DoE) : Use a 2³ factorial design to test variables like catalyst type (e.g., Pd/C vs. Raney Ni), temperature (40–100°C), and solvent polarity.
  • Response Surface Methodology (RSM) : Model yield/purity responses to identify optimal conditions.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should intermolecular interactions in the crystalline lattice be analyzed to predict solubility and stability?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify hydrogen bonding (N-H⋯O) and van der Waals contacts using CrystalExplorer.
  • Thermogravimetric analysis (TGA) : Correlate lattice energy with decomposition temperatures.
  • Solubility prediction : Use Hansen solubility parameters derived from crystal packing motifs .

Q. How do stereoelectronic effects influence the reactivity of the methylamino group in azepan-2-one derivatives?

Methodological Answer:

  • Natural Bond Orbital (NBO) analysis : Calculate hyperconjugative interactions (e.g., σ→σ* or n→π*) to assess lone pair delocalization.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated methylamino groups to probe transition states.
  • Electron density maps : Analyze Laplacian plots (QTAIM) to identify regions of nucleophilic/electrophilic reactivity .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in crystallographic refinement metrics (e.g., R-factor discrepancies)?

Methodological Answer:

  • Error checking : Validate data collection (e.g., θ range, redundancy) and absorption corrections (SADABS).
  • Model refinement : Test alternative space groups or disorder models in SHELXL.
  • Cross-validation : Compare with powder XRD or electron diffraction to confirm single-crystal integrity .

Q. What protocols ensure reproducibility in multi-step syntheses of 1-Methyl-3-(methylamino)azepan-2-one?

Methodological Answer:

  • Standardized characterization : Require identical NMR (500 MHz, CDCl₃) and HPLC conditions (C18 column, 1 mL/min) across labs.
  • Batch documentation : Record detailed reaction parameters (e.g., stirring rate, inert gas flow).
  • Collaborative validation : Share raw data (e.g., .cif files for crystallography) via repositories like Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(methylamino)azepan-2-one
Reactant of Route 2
1-Methyl-3-(methylamino)azepan-2-one

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